molecular formula C10H9N3O3 B576692 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 10364-69-9

5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B576692
CAS No.: 10364-69-9
M. Wt: 219.2
InChI Key: MPQWRVZHBRBTEK-UHFFFAOYSA-N
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Description

5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C10H9N3O3 . It has a molecular weight of 219.20 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 . The Canonical SMILES is CCC1=NC(=NO1)C2=CC(=CC=C2)N+[O-] .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 376.5±44.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.0±3.0 kJ/mol . The flash point is 181.5±28.4 °C . The index of refraction is 1.571 . The molar refractivity is 55.4±0.3 cm³ . The compound has 6 hydrogen bond acceptors and 0 hydrogen bond donors . It has 3 freely rotating bonds . The topological polar surface area is 84.7 Ų . The polarizability is 22.0±0.5 10^-24 cm³ . The surface tension is 53.0±3.0 dyne/cm . The molar volume is 168.6±3.0 cm³ .

Scientific Research Applications

  • Antimicrobial Properties : Some 1,3,4-oxadiazole derivatives, closely related to 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, have demonstrated significant antibacterial and antifungal activities. This includes efficacy against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

  • Inhibition of Monoamine Oxidase : Certain cyclopropylamino substituted oxadiazoles have shown selective inhibition of monoamine oxidase, an enzyme linked to neurotransmitter regulation, suggesting potential for treating neurological disorders (Long, Mantle, & Wilson, 1976).

  • Antibacterial Activities in Furan Compounds : 1,3,4-Oxadiazoles, including those with nitrophenyl groups, have been used in synthesizing furan compounds with strong antibacterial properties (Hirao, Kato, & Hirota, 1971).

  • Synthesis of S-Substituted Derivatives : S-Substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have been synthesized and shown to exhibit significant antibacterial activity against various bacteria (Aziz‐ur‐Rehman et al., 2013).

  • Chemical Synthesis and Characterization : Studies have explored the chemical synthesis of various oxadiazole derivatives and investigated their physical and chemical properties, contributing to a better understanding of these compounds (Sasaki, Yoshioka, & Suzuki, 1971).

  • Selective Reduction for Polymerization : Selective reduction of nitro group in oxadiazoles has been achieved, providing promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

  • Cholinesterase Inhibition : Oxadiazole derivatives have been evaluated for their ability to inhibit cholinesterases, enzymes involved in neurotransmitter breakdown, indicating potential applications in treating neurological disorders (Siddiqui Sz et al., 2015).

  • Spectroscopy and Solvent Effects : Studies have investigated the infrared spectra of oxadiazole derivatives in various organic solvents, contributing to our understanding of their interactions and behaviors in different environments (Kara et al., 2021).

Properties

IUPAC Name

5-ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWRVZHBRBTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674501
Record name 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-69-9
Record name 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10364-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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